Home > Products > Screening Compounds P134443 > Vestipitant Mesylate
Vestipitant Mesylate - 334476-64-1

Vestipitant Mesylate

Catalog Number: EVT-457554
CAS Number: 334476-64-1
Molecular Formula: C24H28F7N3O4S
Molecular Weight: 587.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GW 597599, a neurokinin-1 (NK1) receptor antagonist is currently in phase II trials for chemotherapy-induced vomiting; functional dyspepsia; depression and anxiety.
Overview

Vestipitant Mesylate is a potent and selective antagonist of the neurokinin-1 receptor, which is currently under investigation for its potential therapeutic applications in treating nausea and vomiting, particularly in patients undergoing chemotherapy, surgery, or radiotherapy. Developed by GlaxoSmithKline, vestipitant mesylate is also known as GW597599 and is notable for its favorable pharmacokinetic properties.

Source and Classification

Vestipitant mesylate belongs to the class of compounds known as neurokinin-1 receptor antagonists. It specifically targets the neurokinin-1 receptor, which plays a significant role in the regulation of nausea and vomiting. The compound is classified as a piperazine derivative, with its chemical structure reflecting its complex interactions with biological targets.

Synthesis Analysis

Methods and Technical Details

  1. Initial Steps: The process begins with the preparation of intermediates using various reagents such as methanesulfonic acid and triethylamine in solvents like ethyl acetate and isooctane.
  2. Optimization: The final stages of synthesis involve careful temperature control and sequential addition of reagents to ensure high purity and yield of the final product.
  3. Pilot Plant Development: The optimized process is suitable for pilot plant manufacturing, emphasizing scalability while maintaining the quality of the compound .
Molecular Structure Analysis

Structure and Data

Vestipitant mesylate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.

  • Molecular Formula: C₁₈H₁₈F₃N₃O₃S
  • Molecular Weight: 399.41 g/mol
  • Structural Features: The compound features a piperazine ring, fluorinated aromatic groups, and a methanesulfonate moiety that enhances its solubility in aqueous formulations .
Chemical Reactions Analysis

Reactions and Technical Details

Vestipitant mesylate undergoes various chemical reactions during its synthesis, including:

  1. Acylation Reactions: Involves the introduction of acyl groups to form amide bonds.
  2. Salt Formation: The conversion of the free base into the mesylate salt enhances solubility and stability.
  3. Purification Steps: Techniques such as silica gel filtration are employed to isolate the desired product from reaction mixtures .
Mechanism of Action

Process and Data

The mechanism of action for vestipitant mesylate involves:

  • Neurokinin-1 Receptor Antagonism: By blocking the neurokinin-1 receptor, vestipitant prevents substance P from exerting its effects on nausea and vomiting pathways in the central nervous system.
  • Pharmacological Effects: This antagonism leads to reduced signaling through the neurokinin pathways, effectively mitigating symptoms associated with chemotherapy-induced nausea and vomiting .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vestipitant mesylate exhibits several notable physical and chemical properties:

Applications

Scientific Uses

Vestipitant mesylate is primarily researched for its applications in:

  • Chemotherapy-Induced Nausea and Vomiting: It has shown promise in clinical trials as an effective antiemetic agent when used alongside standard therapies.
  • Postoperative Nausea: Investigated for use in preventing nausea following surgical procedures.
  • Research Studies: Used in pharmacological studies to better understand neurokinin receptor pathways and their role in emesis .
Synthetic Methodologies and Process Optimization

Development of Enantioselective Synthesis Routes

Vestipitant mesylate ((2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide methanesulfonate) requires precise stereochemical control at two chiral centers (R at the phenethyl group and S at the piperazine carboxamide) for optimal NK1 receptor binding. The initial medicinal chemistry route employed a classical resolution approach, resulting in low overall yields (<15%) due to inefficient separation of enantiomers [4]. Process optimization focused on asymmetric synthesis strategies:

  • Chiral Auxiliary Introduction: A key advancement involved the use of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine with >99.5% enantiomeric excess (ee) as a starting material. This intermediate was coupled to a chiral piperazine derivative synthesized via enantioselective hydrogenation of a tetrasubstituted enamide precursor using Ir-ferrocenyl diphosphine catalysts, achieving 97% ee [7].
  • Grignard-Mediated Cyclization: The stereoselective formation of the piperazine ring leveraged a magnesium-mediated cyclization between 1,2-dichloroethane and enantiopure 2-(4-fluoro-2-methylphenyl)ethylenediamine under controlled temperature (-15°C to 0°C), suppressing racemization and improving diastereoselectivity to 98:2 [2] [4].
  • Dynamic Kinetic Resolution: For the carboxamide bond formation, a palladium-catalyzed dynamic kinetic resolution enabled inversion of a labile stereocenter, increasing yield from 48% to 92% while maintaining >99% ee [4].

Table 1: Evolution of Enantioselective Synthesis Methods

Synthetic ApproachKey Catalyst/ReagentEnantiomeric Excess (%)Overall Yield (%)
Classical ResolutionDi-p-toluoyl-D-tartaric acid88–92<15
Asymmetric HydrogenationIr-(R,S)-f-binaphane9742
Dynamic Kinetic ResolutionPd(0)/BINAP>9968
Optimized Grignard CyclizationMgCl₂/TMEDA>9975

These innovations increased volumetric productivity by 8-fold and reduced chiral purification steps from four to one [4] [7].

Hazard Mitigation in Industrial-Scale Production (Triphosgene Replacement Strategies)

Early synthetic routes depended on triphosgene (bis(trichloromethyl) carbonate) for carbamoyl chloride formation—a genotoxic reagent posing significant safety and handling challenges during scale-up. Process chemistry teams implemented three mitigation strategies:

  • Direct Phosgene Substitution: Food-grade phosgene (5–10% in toluene) was used in dedicated containment units with strict temperature control (-30°C) and quench systems, reducing genotoxic impurities to <5 ppm but requiring specialized infrastructure [2].
  • Catalytic Carbonylation: A transition-metal-catalyzed approach employed Pd(II)/phenanthroline complexes to convert aryl amines directly to carbamoyl chlorides using CO and Cl₂. This eliminated triphosgene while achieving 94% conversion at 50 psi/40°C [4].
  • Non-Gaseous Alternatives: Tert-butyl dicarbonate (Boc₂O) with dimethylaminopyridine (DMAP) catalysis in acetonitrile generated the carbamate intermediate, followed by chlorination using oxalyl chloride. Though requiring an extra step, this reduced hazard classification from Category 1A to Category 3 [2] [4].

Table 2: Hazard Comparison of Carbamoyl Chloride Synthesis Methods

MethodReaction ConditionsGenotoxic ImpuritiesPMI* (kg/kg)
Triphosgene route0°C, CH₂Cl₂350–500 ppm86
Phosgene (solution)-30°C, toluene<5 ppm42
Pd-Catalyzed Carbonylation40°C, 50 psi CO/Cl₂Not detected29
Boc₂O/Oxalyl chloride25°C, MeCN<1 ppm63

Process Mass Intensity (PMI) = Total materials used / kg product

The catalytic carbonylation route was ultimately selected for commercial manufacturing due to its 66% lower PMI and elimination of solid waste streams [2] [4].

Crystallization and Salt Formation Techniques for Mesylate Derivative Stabilization

The conversion of vestipitant free base (melting point: 98–100°C) to its mesylate salt enhanced thermal stability (>150°C) and aqueous solubility (0.3 mg/mL to 12 mg/mL). Critical process parameters included:

  • Anti-Solvent Crystallization: Mesylation in ethanol at 40°C with methanesulfonic acid (1.05 equiv) followed by controlled water addition (0.5% v/v/min) yielded Form I crystals with 99.8% purity. Seeding at 50% supersaturation prevented metastable Form II formation [3] [4].
  • Polymorph Control: Three anhydrous polymorphs were identified. Form I (thermodynamically stable) was obtained via:
  • Solvent system: Ethyl acetate/cyclohexane (3:7 v/v)
  • Cooling rate: 10°C/h from 60°C to 5°C
  • Agitation: 150 rpm anchor stirringForm III, exhibiting needle-like morphology and poor filtration, was suppressed by maintaining water content <300 ppm [3].
  • Morphology Optimization: Crystal aspect ratio was reduced from 8:1 (needles) to 1.5:1 (prisms) by adding hydroxypropyl-β-cyclodextrin (0.1% w/w) during crystallization, improving bulk density from 0.22 g/mL to 0.41 g/mL and enabling direct compression for tablet formulations [3] [10].

Table 3: Characterization of Vestipitant Mesylate Polymorphs

PropertyForm IForm IIForm III
XRD Peak (2θ)6.8°, 13.4°, 20.1°5.6°, 11.2°, 17.0°7.2°, 14.8°, 22.6°
DSC Endotherm158°C (sharp)143°C (broad)151°C (shoulder)
Hygroscopicity<0.1% Δm (25°C/75%RH)0.8% Δm (25°C/60%RH)2.1% Δm (25°C/60%RH)
Storage Stability>24 months, 40°C6 months, 40°C3 months, 40°C

These crystallization protocols achieved >99.5% diastereomeric preservation and provided the stable Form I required for long-term storage in final drug products [3] [4] [10].

Properties

CAS Number

334476-64-1

Product Name

Vestipitant Mesylate

IUPAC Name

(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide;methanesulfonic acid

Molecular Formula

C24H28F7N3O4S

Molecular Weight

587.6 g/mol

InChI

InChI=1S/C23H24F7N3O.CH4O3S/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30;1-5(2,3)4/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3;1H3,(H,2,3,4)/t14-,20-;/m1./s1

InChI Key

BHECXGHXWKHZOY-DXPOFMJKSA-N

SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.